molecular formula C19H19N3O2S B2523743 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-mesitylacetamide CAS No. 872723-40-5

2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-mesitylacetamide

Cat. No.: B2523743
CAS No.: 872723-40-5
M. Wt: 353.44
InChI Key: ICQPQYIZNIFOMQ-UHFFFAOYSA-N
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Description

2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-mesitylacetamide is a heterocyclic compound that features a furan ring, a pyridazine ring, and a mesitylacetamide group. This compound is of interest due to its potential biological and pharmacological activities, which are being explored in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-mesitylacetamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Pyridazine Ring: The pyridazine ring is often synthesized via the condensation of hydrazines with 1,4-diketones or α,β-unsaturated carbonyl compounds.

    Thioether Formation: The thioether linkage is formed by reacting the furan and pyridazine intermediates with a suitable thiol reagent under basic conditions.

    Amidation: The final step involves the reaction of the thioether intermediate with mesitylacetamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-mesitylacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines or other reduced derivatives.

    Substitution: The thioether linkage can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Substituted thioether derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • **2-(5-(5-nitrofuran-2-yl)-1,3,4-th

Properties

IUPAC Name

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-12-9-13(2)19(14(3)10-12)20-17(23)11-25-18-7-6-15(21-22-18)16-5-4-8-24-16/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQPQYIZNIFOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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